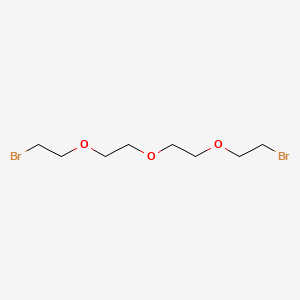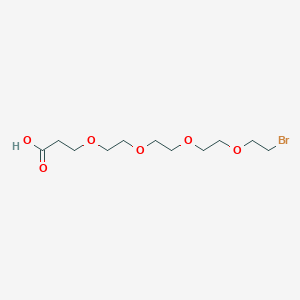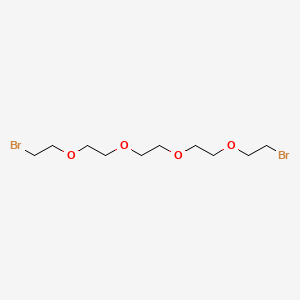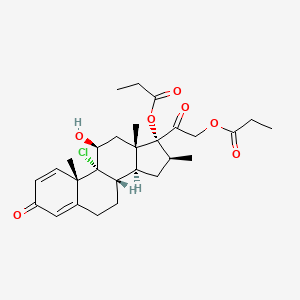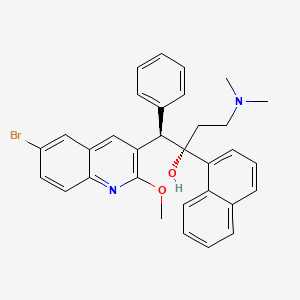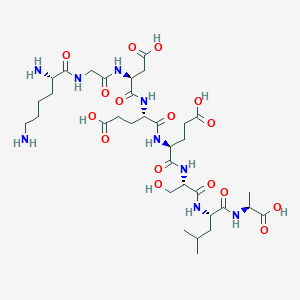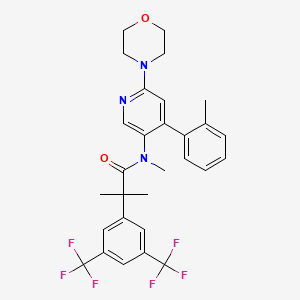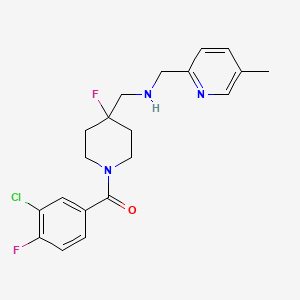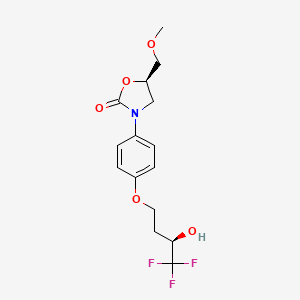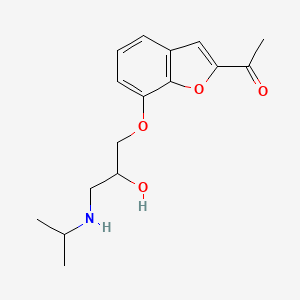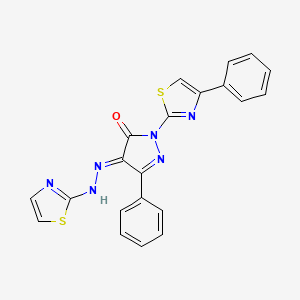
BTSA1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BTSA1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la activación de BAX y su papel en la apoptosis.
Biología: Employed in research to understand the mechanisms of apoptosis and the role of BAX in cell death.
Medicina: Investigado como un posible agente terapéutico para tratar cánceres, particularmente la leucemia mieloide aguda, induciendo apoptosis en las células cancerosas.
Industria: Posibles aplicaciones en el desarrollo de nuevas terapias contra el cáncer y como una herramienta de investigación en el descubrimiento de fármacos
Mecanismo De Acción
BTSA1 ejerce sus efectos uniéndose directamente al sitio de activación N-terminal de BAX. Esta unión induce cambios conformacionales en BAX, lo que lleva a su activación. BAX activado luego se transloca a la membrana mitocondrial, donde promueve la permeabilización de la membrana mitocondrial externa (MOMP). Esto da como resultado la liberación de citocromo c y la activación de la cascada de caspasas, lo que finalmente lleva a la apoptosis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BTSA1 implica un proceso de múltiples pasos que comienza con la preparación de los intermediarios de tiazol y pirazol. Los pasos clave incluyen:
Formación de Intermediario de Tiazol: El anillo de tiazol se sintetiza mediante una reacción de ciclización que involucra una tioamida y una α-halocetona.
Formación de Intermediario de Pirazol: El anillo de pirazol se forma por la reacción de hidracina con una β-dicetona.
Reacción de Acoplamiento: Los intermediarios de tiazol y pirazol se acoplan luego a través de una reacción de condensación para formar el compuesto final this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica:
Optimización de las Condiciones de Reacción: Asegurar un alto rendimiento y pureza optimizando la temperatura, el solvente y el tiempo de reacción.
Purificación: Utilizando técnicas como la recristalización y la cromatografía para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
BTSA1 principalmente se somete a:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden usar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas diferentes .
Comparación Con Compuestos Similares
Compuestos Similares
Venetoclax: Un inhibidor de BCL-2 que promueve indirectamente la activación de BAX.
Navitoclax: Otro inhibidor de la familia BCL-2 con efectos apoptóticos similares.
ABT-737: Un inhibidor de molécula pequeña de BCL-2, BCL-XL y BCL-W, que promueve la apoptosis a través de la activación de BAX
Singularidad de BTSA1
This compound es único en su capacidad para activar directamente BAX, a diferencia de otros compuestos que actúan indirectamente inhibiendo proteínas antiapoptóticas. Esta activación directa conduce a una inducción de apoptosis más potente y selectiva en las células cancerosas, lo que convierte a this compound en un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



